![molecular formula C27H29N3O5 B264880 N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide](/img/structure/B264880.png)
N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key player in the B cell receptor (BCR) signaling pathway, which is essential for the development and function of B cells. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of B cell malignancies and autoimmune diseases.
Wirkmechanismus
BTK is a cytoplasmic tyrosine kinase that is activated upon binding of the BCR to its antigen. BTK phosphorylates downstream targets, leading to activation of multiple signaling pathways that promote B cell survival, proliferation, and differentiation. Inhibition of BTK by N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide blocks these signaling pathways, leading to decreased B cell activation and survival.
Biochemical and physiological effects:
N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide has been shown to inhibit BTK activity in both healthy and malignant B cells, with minimal effects on other cell types. In preclinical studies, N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide demonstrated dose-dependent inhibition of BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and induction of apoptosis. N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide also showed favorable pharmacokinetic properties, including good oral bioavailability and long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide is its high potency and selectivity for BTK, which allows for effective inhibition of BCR signaling at low concentrations. N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide also has good oral bioavailability and long half-life, which makes it suitable for chronic dosing in preclinical and clinical studies. However, one limitation of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide is its potential for off-target effects, as BTK is also expressed in other cell types such as macrophages and dendritic cells. This may lead to unwanted immune suppression and adverse effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide. One area of interest is the evaluation of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide in combination with other targeted therapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Another direction is the exploration of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide in autoimmune diseases, such as rheumatoid arthritis and lupus, where BCR signaling plays a key role in disease pathogenesis. Finally, further studies are needed to better understand the potential off-target effects of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide and to identify strategies to mitigate these effects.
Synthesemethoden
The synthesis of N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide involves several steps, starting from commercially available starting materials. The key intermediate is a furochromene derivative, which is prepared by a series of reactions including Suzuki coupling, cyclization, and oxidation. The furochromene is then coupled with an isonicotinamide moiety using standard peptide coupling chemistry. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide demonstrated potent and selective inhibition of BTK, leading to inhibition of BCR signaling, decreased cell proliferation, and induction of apoptosis. N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide also showed synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Eigenschaften
Produktname |
N-(2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethyl)isonicotinamide |
---|---|
Molekularformel |
C27H29N3O5 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
N-[2-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H29N3O5/c1-16-18(5-6-24(31)29-11-12-30-25(32)17-7-9-28-10-8-17)26(33)35-23-14-22-20(13-19(16)23)21(15-34-22)27(2,3)4/h7-10,13-15H,5-6,11-12H2,1-4H3,(H,29,31)(H,30,32) |
InChI-Schlüssel |
ZNHWSRWLXODSGT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C(C)(C)C)CCC(=O)NCCNC(=O)C4=CC=NC=C4 |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCCNC(=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.